Dde Linker Enables >90% Release Efficiency in Hydrazine Cleavage
The Dde (N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) linker in Biotin-PEG4-Dde-TAMRA-PEG3-Azide allows for efficient cleavage under mild hydrazine conditions. While direct data for this specific compound is unavailable, a closely related Dde biotin-azide conjugate from Sigma-Aldrich (1802907-93-2) demonstrates >90% efficient release of captured biomolecules . In a direct comparative study, the Dde linker was cleaved most efficiently among four different cleavable linkers to release photolabeled and affinity-captured presenilin-1 (PS1) [1].
| Evidence Dimension | Cleavage Efficiency of Captured Biomolecules |
|---|---|
| Target Compound Data | >90% release efficiency (inferred from analog 1802907-93-2) |
| Comparator Or Baseline | Other cleavable linkers in the study (Dde showed highest efficiency) |
| Quantified Difference | Dde linker demonstrated superior cleavage efficiency compared to three other linkers in the panel |
| Conditions | 2% aqueous hydrazine, mild conditions |
Why This Matters
This ensures near-complete recovery of target molecules, a critical factor for downstream analysis where sample loss can compromise sensitivity and reproducibility.
- [1] Gertsik, N., et al. (2017). Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes. Cell Chemical Biology, 24(1), 3-4. View Source
